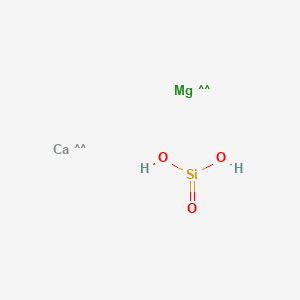
CID 6336617
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 6336617 is a monoclinic pyroxene mineral with the chemical formula CaMgSi₂O₆ . It is commonly found in light to dark green colors, but can also appear in blue, brown, colorless, white, grey, and pale violet hues . This compound forms part of the clinopyroxene subgroup and is a significant mineral in both igneous and metamorphic rocks . It is known for its distinct prismatic cleavages and is often found in ultramafic rocks such as kimberlite and peridotite .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: CID 6336617 can be synthesized through various methods, including the sol-gel technique and solid-state reactions. For instance, diopside powder can be prepared by mixing calcium carbonate (CaCO₃), magnesium oxide (MgO), and silicon dioxide (SiO₂) in specific ratios and heating the mixture at high temperatures . The sol-gel method involves using tartaric acid as a fuel and heating the precursors to eliminate secondary phases, achieving pure diopside at around 850°C .
Industrial Production Methods: In industrial settings, diopside is often produced by combining high-purity oxides of calcium, magnesium, and silicon. The mixture is then subjected to high temperatures to form diopside crystals. This process is crucial for applications in ceramics and biomaterials .
Analyse Des Réactions Chimiques
Types of Reactions: CID 6336617 undergoes various chemical reactions, including hydrothermal alteration and magmatic differentiation. It can react with hydrous solutions of magnesium and chlorine to yield chrysotile (white asbestos) by heating at 600°C for three days . Additionally, diopside can participate in oxidation and reduction reactions, particularly in high-temperature environments.
Common Reagents and Conditions: Common reagents used in reactions involving diopside include magnesium chloride (MgCl₂) and hydrous solutions. High temperatures, often exceeding 600°C, are typically required for these reactions .
Major Products Formed: The major products formed from reactions involving diopside include chrysotile and other forms of asbestos. These products result from the hydrothermal alteration of diopside .
Applications De Recherche Scientifique
CID 6336617 has a wide range of scientific research applications:
Chemistry: this compound is used as a precursor in the synthesis of other silicate minerals and materials.
Biology and Medicine: this compound-based ceramics are explored for their potential in bone tissue engineering and orthopedic applications. .
Industry: this compound is used in the production of ceramics, glass-ceramics, and as a gemstone.
Mécanisme D'action
The mechanism of action of diopside involves its interaction with water and other reactants at the mineral surface. During aqueous dissolution, diopside forms a hydrated or protonated surficial layer, which facilitates the permeation of water into the mineral structure . This process is crucial for the dissolution kinetics of diopside and other silicate minerals.
Comparaison Avec Des Composés Similaires
CID 6336617 is part of the pyroxene group and shares similarities with other clinopyroxenes such as hedenbergite (CaFeSi₂O₆) and augite. diopside is unique due to its specific composition and crystal structure . Similar compounds include:
Hedenbergite (CaFeSi₂O₆): Similar in structure but contains iron instead of magnesium.
Augite: A solid solution of diopside and hedenbergite with additional elements such as aluminum and sodium.
Enstatite (Mg₂Si₂O₆): An orthopyroxene with a similar structure but different crystal symmetry.
This compound’s unique composition and properties make it distinct from these similar compounds, particularly in its applications in biomaterials and industrial processes.
Propriétés
Numéro CAS |
14483-19-3 |
|---|---|
Formule moléculaire |
CaH2MgO3Si |
Poids moléculaire |
142.48 g/mol |
InChI |
InChI=1S/Ca.Mg.H2O3Si/c;;1-4(2)3/h;;1-2H |
Clé InChI |
KQMBEUPSQAQIKF-UHFFFAOYSA-N |
SMILES |
O[Si](=O)O.[Mg].[Ca] |
SMILES canonique |
O[Si](=O)O.[Mg].[Ca] |
Key on ui other cas no. |
14483-19-3 |
Synonymes |
CaMg(SiO3)2 diopside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















